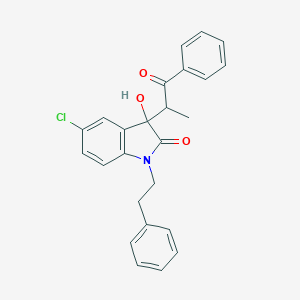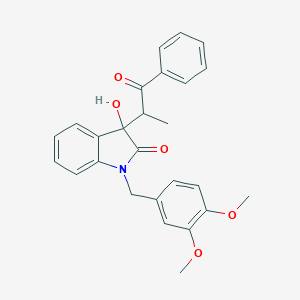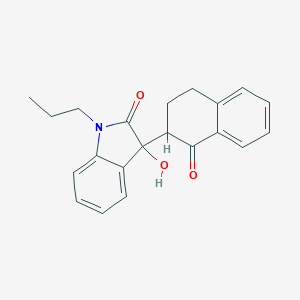![molecular formula C14H12ClN3O3S B272221 1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272221.png)
1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as CEPT or Chloroethyl Phenyl Sulfone Triazole and is a member of the benzotriazole family.
作用機序
The mechanism of action of CEPT is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. CEPT has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
CEPT has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which play a role in the development of inflammatory diseases. CEPT has also been shown to induce apoptosis in cancer cells, which can lead to the destruction of cancer cells. In addition, CEPT has been found to have anti-viral properties, making it a potential candidate for the treatment of viral infections.
実験室実験の利点と制限
The advantages of CEPT for laboratory experiments include its cost-effectiveness and ease of synthesis. CEPT has also been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, CEPT has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for the study of CEPT. One area of research could focus on the development of CEPT-based enzyme inhibitors for the treatment of inflammatory diseases. Another area of research could focus on the use of CEPT in photodynamic therapy for the treatment of cancer. Additionally, further studies could be conducted to investigate the potential anti-viral properties of CEPT, as well as its potential use in other areas of medicine and drug discovery.
Conclusion:
In conclusion, CEPT is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method is relatively simple and cost-effective, making it a promising candidate for laboratory experiments. CEPT has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a versatile compound for scientific research. Further studies are needed to fully understand the mechanism of action of CEPT and its potential applications in medicine and drug discovery.
合成法
The synthesis of CEPT involves the reaction of 4-chloro-2-ethoxyphenylsulfonyl chloride with sodium azide in the presence of copper(I) iodide as a catalyst. The resulting product is then treated with sodium hydroxide to obtain CEPT. The synthesis method is relatively simple and straightforward, making it a cost-effective option for laboratory experiments.
科学的研究の応用
CEPT has been extensively studied for its potential applications in the field of medicine and drug discovery. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In addition, CEPT has been shown to inhibit the activity of certain enzymes, making it a promising candidate for developing enzyme inhibitors. It has also been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitive compound to destroy cancer cells.
特性
製品名 |
1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole |
|---|---|
分子式 |
C14H12ClN3O3S |
分子量 |
337.8 g/mol |
IUPAC名 |
1-(4-chloro-2-ethoxyphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C14H12ClN3O3S/c1-2-21-13-9-10(15)7-8-14(13)22(19,20)18-12-6-4-3-5-11(12)16-17-18/h3-9H,2H2,1H3 |
InChIキー |
SXQSYPQPXLEANF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
正規SMILES |
CCOC1=C(C=CC(=C1)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272138.png)

![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272145.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272146.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272147.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272148.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272149.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272152.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272153.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272155.png)
![1-(3,4-dimethoxybenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272156.png)

![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272161.png)
